6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
Beschreibung
Eigenschaften
IUPAC Name |
6-bromo-2-(4-chlorophenyl)-3-hydroxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O2/c15-9-3-6-12-11(7-9)14(19)18(20)13(17-12)8-1-4-10(16)5-2-8/h1-7,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENFCAWDDXYZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
Reaction with Piperidine: This intermediate is then reacted with piperidine in ethanol at 80°C for 2 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Acylation and Protection Reactions
The primary amine group undergoes typical acylation reactions. For example:
-
Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) yields the Boc-protected derivative (Figure 1). This reaction is critical for intermediate synthesis in drug development .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Boc₂O | DMAP, DCM, 0°C → RT | Boc-protected amine | ~85% |
| Acetic anhydride | Pyridine, RT | N-Acetylated derivative | Not reported |
Mechanistic Insight : The amine acts as a nucleophile, attacking the electrophilic carbonyl of Boc₂O. Steric hindrance from the adjacent hydroxyl group may slow the reaction .
Oxidation of the Hydroxyl Group
The secondary hydroxyl group can be oxidized to a ketone, though direct evidence for this compound is limited. Analogous piperidine derivatives (e.g., trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate) undergo oxidation using pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Predictions for this compound:
| Oxidizing Agent | Conditions | Expected Product | Challenges |
|---|---|---|---|
| PCC | DCM, RT | 3-Ketopiperidine derivative | Steric hindrance |
| Swern oxidation | −78°C, DMSO/oxalyl chloride | Higher selectivity | Requires low temps |
Deprotection of the Benzyl Carbamate
Hydrogenolysis of the benzyl group is a key step in synthesizing free piperidine intermediates:
-
Catalytic Hydrogenation : Pd/C or Pd(OH)₂ under H₂ atmosphere removes the benzyl group, yielding (3S,4S)-4-amino-3-hydroxypiperidine .
| Catalyst | Solvent | Pressure | Time | Yield |
|---|---|---|---|---|
| 10% Pd/C | MeOH | 1 atm | 4 hr | >90% |
Application : This deprotection is pivotal in generating bioactive intermediates for kinase inhibitors or enzyme modulators .
Schiff Base Formation
The primary amine reacts with aldehydes/ketones to form Schiff bases, a step observed in enzyme inhibition mechanisms. For example:
-
Reaction with pyridoxal 5′-phosphate (PLP) forms a Schiff base intermediate, critical in aminotransferase inactivation .
Mechanism :
-
PLP’s aldehyde reacts with the amine to form a Schiff base (14b in Scheme 6 of ).
-
Subsequent deprotonation and rearrangement lead to covalent adducts with enzymes like GABA-AT or hOAT .
Nucleophilic Substitution
The hydroxyl group’s nucleophilicity is limited, but Mitsunobu reactions or tosylation may enable functionalization:
-
Tosylation : Treatment with tosyl chloride converts the hydroxyl to a tosylate, enabling displacement by nucleophiles (e.g., az
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has highlighted the potential of 6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone as an antibacterial agent. A study demonstrated that derivatives of quinazolinones exhibit significant antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interfere with bacterial growth and metabolism effectively .
Antifungal Properties
In addition to its antibacterial effects, this compound has shown promising antifungal activity. It was evaluated against several fungal strains such as Candida albicans and Aspergillus niger, demonstrating comparable efficacy to standard antifungal drugs . This positions it as a potential candidate for developing new antifungal therapies amid rising drug resistance.
Anti-inflammatory Effects
The anti-inflammatory capabilities of this compound have been investigated in various studies. The compound has been shown to inhibit inflammation in animal models, suggesting its utility in treating inflammatory diseases . This property is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders.
Anticancer Potential
The quinazolinone scaffold is recognized for its anticancer properties, with studies indicating that derivatives can induce apoptosis in cancer cells. Research has explored the synthesis of various quinazolinone derivatives, including this compound, which exhibited cytotoxic effects against several cancer cell lines . This suggests a potential role in cancer therapy development.
Comparative Data Table
| Property | Antibacterial Activity | Antifungal Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| Target Strains | Staphylococcus aureus, E. coli | Candida albicans, Aspergillus niger | Carrageenan-induced paw edema model | Various cancer cell lines |
| Efficacy | Comparable to standard antibiotics | Comparable to standard antifungals | Significant inhibition observed | Induces apoptosis in cancer cells |
Case Studies
- Antibacterial Study : In a controlled laboratory setting, this compound was tested against multiple bacterial strains using the agar diffusion method. Results indicated that the compound exhibited a zone of inhibition comparable to that of established antibiotics, suggesting its potential as a new antibacterial agent .
- Anti-inflammatory Assessment : In a study evaluating anti-inflammatory properties, this quinazolinone derivative was administered to rats subjected to carrageenan-induced paw edema. The results showed a significant reduction in swelling compared to control groups, supporting its use in treating inflammatory conditions .
- Anticancer Research : A recent investigation into the anticancer effects of various quinazolinones revealed that compounds similar to this compound could inhibit tumor growth in vitro and in vivo models, highlighting their potential for therapeutic applications in oncology .
Wirkmechanismus
The mechanism of action of 6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Comparative Insights
Anti-inflammatory and Analgesic Activity
- The target compound’s 3-hydroxy group enhances anti-inflammatory potency compared to non-hydroxylated analogs like CQ . For instance, pyrazoline derivatives of the target compound reduced edema by 65% in carrageenan-induced inflammation models, outperforming 2-methyl-3-phenyl analogs (45–50% reduction) .
- In contrast, 2-(4-chlorophenyl)-quinazolinone (CQ) lacks anti-inflammatory activity but inhibits α-glucosidase, highlighting the role of the 3-hydroxy group in directing biological specificity .
Antiviral Activity
- The target compound’s 3-hydroxy and 4-chlorophenyl groups may reduce antiviral breadth due to steric or electronic effects.
- 6-Bromo-2-methyl derivatives exhibited negligible antiviral activity, suggesting that bulkier substituents at position 2 (e.g., phenyl or pyrimidinyl) are critical for viral target engagement .
Cytotoxicity Profile
- The target compound’s derivatives demonstrated lower cytotoxicity (CC₅₀: >100 µg/mL in MT-4 cells) compared to 6-bromo-2-phenyl analogs (CC₅₀: 0.46 µg/mL), indicating that the 3-hydroxy group may mitigate toxicity .
Enzyme Inhibition
Structure-Activity Relationships (SAR)
Position 6 (Bromine):
- Bromine at position 6 enhances lipophilicity and membrane permeability, critical for antiviral activity (e.g., compound 4) . However, its absence in CQ allows for stronger enzyme inhibition .
Position 2 (4-Chlorophenyl):
- The 4-chlorophenyl group contributes to π-π stacking with biological targets, improving anti-inflammatory potency . Methyl or phenyl groups at this position favor antimicrobial or antiviral activities, respectively .
Position 3 (Hydroxyl): The 3-hydroxy group is pivotal for anti-inflammatory efficacy, likely through hydrogen bonding with cyclooxygenase (COX) or nitric oxide synthase (NOS) . Its replacement with amino or pyrimidinyl groups shifts activity toward antiviral targets .
Biologische Aktivität
6-Bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone (CAS No. 338774-68-8) is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and cardiovascular effects, supported by relevant research findings and data tables.
- Molecular Formula: C14H8BrClN2O2
- Molecular Weight: 351.58 g/mol
- Structure: The compound features a bromine atom, a chlorine atom, and a hydroxyl group, which contribute to its unique biological properties.
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of quinazolinone derivatives, including this compound.
- Mechanism of Action : The compound is believed to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
-
In Vitro Studies :
- A study demonstrated that quinazolinone derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity .
- Table 1 summarizes the anticancer activity of various quinazolinone derivatives:
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 0.096 | EGFR Inhibition |
| Compound X | A549 | 0.150 | Apoptosis Induction |
| Compound Y | HeLa | 0.200 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Antibacterial and Antifungal Effects : Research indicates that quinazolinones can exhibit significant antibacterial and antifungal activities comparable to standard drugs .
-
Case Studies :
- In one study, several derivatives were tested against common bacterial strains such as E. coli and S. aureus, showing varying degrees of inhibition.
- Table 2 presents the antimicrobial activity data:
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Compound A | S. aureus | 18 |
| Compound B | C. albicans | 20 |
Cardiovascular Activity
Recent studies have explored the cardiovascular effects of quinazolinones.
- Blood Pressure Regulation : Some derivatives have shown potential antihypertensive effects in vivo, indicating their ability to lower blood pressure and control heart rate in animal models .
- Mechanism : The mechanism may involve the modulation of vascular smooth muscle contraction through calcium channel blockade or nitric oxide release.
Q & A
Q. What are the standard synthetic routes for 6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone?
The compound is typically synthesized via a two-step process:
- Step 1 : Formation of a benzoxazinone intermediate by reacting 5-bromoanthranilic acid with a chlorinating agent (e.g., o-aminobenzoyl chloride) in pyridine. This yields 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one .
- Step 2 : Nucleophilic substitution with hydrazine hydrate under reflux (120–130°C for 3 hours) to open the benzoxazinone ring, followed by cyclization to form the quinazolinone core . Purity is confirmed via TLC, and recrystallization in ethanol is recommended .
Q. How is this compound characterized using spectroscopic and analytical methods?
- IR Spectroscopy : Key peaks include C=O (1705 cm⁻¹), C=N (1647 cm⁻¹), and C-Br (528 cm⁻¹) .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm aromatic protons (δ 7.39–8.11 ppm) and substituent-specific signals (e.g., methine protons at δ 3.68 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 400 for C₁₉H₁₈BrN₃O₂) validate the structure .
- Elemental Analysis : Matches calculated values (e.g., C: 57.00%, H: 4.50%, N: 10.50%) .
Q. What in vitro models are used to assess its antimicrobial activity?
- Gram-positive bacteria : Activity against Staphylococcus aureus is tested using agar dilution or broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Gram-negative bacteria : Strains like E. coli are evaluated under similar conditions, with MICs compared to standard antibiotics .
Advanced Research Questions
Q. How can experimental design address contradictions in reported biological activities?
Discrepancies in antiviral or antibacterial efficacy may arise from:
- Substituent variations : For example, 6-bromo-2-phenyl derivatives show potent antiviral activity (MIC: 1.92 µg/mL against vaccinia virus), while methyl-substituted analogs are inactive .
- Cell-line specificity : Test multiple cell lines (e.g., HeLa vs. E₆SM) to assess compound selectivity .
- Dose-response curves : Use EC₅₀/IC₅₀ values rather than binary (active/inactive) classifications .
Q. What strategies optimize antiviral efficacy in quinazolinone derivatives?
- Substituent engineering : Introduce bulky groups (e.g., 4-chlorophenyl) at position 2 and electronegative atoms (e.g., Br) at position 6 to enhance binding to viral targets .
- Hybrid derivatives : Condense with pyrimidine analogs (e.g., lamotrigine) to improve pharmacokinetic properties .
- In silico screening : Prioritize derivatives with high docking scores for viral enzymes (e.g., penicillin-binding proteins in S. aureus) .
Q. How do computational models predict substituent effects on pharmacological profiles?
- 3D-QSAR : Correlate substituent electronegativity and steric bulk with activity (e.g., iodine at position 6 enhances antitubercular activity) .
- Molecular docking : Simulate interactions with target proteins (e.g., HIV-1 reverse transcriptase) to prioritize synthesis .
- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity .
Q. What methodologies validate analgesic activity in vivo?
- Acetic acid-induced writhing : Administer the compound (10–50 mg/kg) to mice pre-treated with acetic acid. Measure writhes over 20 minutes; compare inhibition rates to indomethacin (positive control) .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .
Q. How can crystal growth and characterization support material science applications?
- Slow evaporation : Dissolve the compound in water or ethanol, then evaporate at controlled temperatures to grow single crystals .
- XRD/FTIR/UV-Vis : Confirm crystal structure (e.g., monoclinic system), functional groups, and optical properties (e.g., SHG efficiency for NLO applications) .
Methodological Notes
- Synthetic reproducibility : Monitor reaction progress via TLC (cyclohexane:ethyl acetate = 2:1) .
- Biological assays : Include cytotoxicity controls (e.g., MT-4 cells for anti-HIV studies) to differentiate therapeutic indices .
- Data validation : Cross-reference spectral data with published analogs (e.g., 6-iodo derivatives) to confirm structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
